6-Chloro-3-indoxyl-alpha-D-glucopyranoside
Overview
Description
6-Chloro-3-indoxyl-alpha-D-glucopyranoside is a chromogenic substrate used primarily in biochemical assays. It is known for yielding a salmon-colored precipitate when hydrolyzed by alpha-glucosidase . The compound has the molecular formula C14H16ClNO6 and a molecular weight of 329.74 g/mol .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, where it catalyzes the hydrolysis of α-glucosidic linkages present at the non-reducing end of polysaccharides to release α-glucose.
Mode of Action
This compound acts as a chromogenic substrate for α-glucosidase . When the enzyme acts on this compound, it cleaves the glycosidic bond, releasing a salmon-colored precipitate . This color change allows for the visual detection and quantification of α-glucosidase activity.
Biochemical Pathways
The action of this compound primarily affects the carbohydrate metabolism pathway . Specifically, it is involved in the final step of the digestion of dietary carbohydrates where α-glucosidase breaks down complex sugars into glucose for absorption in the small intestine.
Pharmacokinetics
It is known that the compound should be stored at temperatures below -15°c and protected from light to maintain its stability .
Result of Action
The cleavage of this compound by α-glucosidase results in the formation of a salmon-colored precipitate . This color change is used as a marker for the presence and activity level of α-glucosidase, allowing for the detection and quantification of this enzyme in various biological and diagnostic applications.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light exposure. It is recommended to store the compound at temperatures below -15°C and protect it from light to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
6-Chloro-3-indoxyl-alpha-D-glucopyranoside plays a crucial role in biochemical reactions as a substrate for the enzyme alpha-glucosidase . When acted upon by this enzyme, it yields a salmon-colored precipitate . This interaction is fundamental to its function and utility in biochemical assays.
Cellular Effects
While specific cellular effects of this compound are not widely documented, it is known that the product of its reaction with alpha-glucosidase can be easily visualized due to its color . This makes it a valuable tool for studying the activity of alpha-glucosidase within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme alpha-glucosidase . The enzyme cleaves the glucopyranoside group, resulting in the release of a salmon-colored indoxyl compound .
Temporal Effects in Laboratory Settings
It is known that it should be stored at -20°C to maintain its integrity .
Metabolic Pathways
This compound is involved in the metabolic pathway of alpha-glucosidase, an enzyme that breaks down complex sugars
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside typically involves the glycosylation of 6-chloro-3-indoxyl with alpha-D-glucopyranoside. The reaction is carried out under controlled conditions to ensure the selective formation of the desired alpha-anomer .
Industrial Production Methods: Industrial production methods for this compound involve large-scale glycosylation reactions, often using enzymatic processes to enhance yield and selectivity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-indoxyl-alpha-D-glucopyranoside undergoes hydrolysis in the presence of alpha-glucosidase, resulting in the formation of 6-chloro-3-indoxyl and glucose . This hydrolysis reaction is commonly used in diagnostic assays to detect the presence of alpha-glucosidase.
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of alpha-glucosidase and is carried out under mild conditions, such as physiological pH and temperature .
Major Products Formed: The major products formed from the hydrolysis of this compound are 6-chloro-3-indoxyl and glucose . The 6-chloro-3-indoxyl further undergoes oxidative polymerization to form a salmon-colored precipitate .
Scientific Research Applications
6-Chloro-3-indoxyl-alpha-D-glucopyranoside is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a chromogenic substrate for alpha-glucosidase in diagnostic assays . This compound is used to detect and quantify the activity of alpha-glucosidase in various biological samples, including blood and tissue extracts .
In addition to its use in diagnostic assays, this compound is also employed in the screening of transgenic plants. The compound helps identify plants expressing the alpha-glucosidase gene by producing a visible color change .
Comparison with Similar Compounds
6-Chloro-3-indoxyl-alpha-D-glucopyranoside is similar to other chromogenic substrates used in biochemical assays, such as 5-bromo-4-chloro-3-indolyl-alpha-D-glucopyranoside and 6-chloro-3-indolyl-beta-D-galactopyranoside . this compound is unique in its ability to produce a salmon-colored precipitate, which provides a distinct visual marker for alpha-glucosidase activity .
List of Similar Compounds:Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-RGDJUOJXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268703 | |
Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101268703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467214-46-6 | |
Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467214-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101268703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-3-indolyl alpha-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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